Anagliptin-d6
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H25N7O2 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C19H25N7O2/c1-13-7-16-21-9-14(11-26(16)24-13)18(28)22-12-19(2,3)23-10-17(27)25-6-4-5-15(25)8-20/h7,9,11,15,23H,4-6,10,12H2,1-3H3,(H,22,28)/t15-/m0/s1/i2D3,3D3 |
InChI Key |
LDXYBEHACFJIEL-GUDAZLPISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CNC(=O)C1=CN2C(=CC(=N2)C)N=C1)(C([2H])([2H])[2H])NCC(=O)N3CCC[C@H]3C#N |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)C(=O)NCC(C)(C)NCC(=O)N3CCCC3C#N |
Origin of Product |
United States |
Preparation Methods
Reaction Design
This method leverages pH-dependent HIE using D$$2$$O as the deuterium source. Alkyl thianthrenium salts, intermediates in the anagliptin pathway, undergo selective α-deuteration under alkaline conditions. For example, the cyanopyrrolidine intermediate (11) in anagliptin’s synthesis is treated with K$$2$$CO$$3$$ in D$$2$$O, enabling deuterium incorporation at the α-position of the pyrrolidine ring.
Optimization Parameters
- Solvent System : THF/HMPA (88:12) enhances deprotonation efficiency.
- Base : Excess LDA and n-BuLi ensure complete deprotonation prior to D$$_2$$O quenching.
- Temperature : Reactions conducted at -78°C minimize side reactions.
Table 1: HIE Conditions and Outcomes
| Parameter | Value | Deuterium Incorporation | Yield (%) |
|---|---|---|---|
| Solvent | THF/HMPA | >95% | 86 |
| Base | LDA/n-BuLi | 96% | 93 |
| Quenching Agent | D$$_2$$O/AcOD | 98% | 90 |
Limitations
- Requires anhydrous conditions to prevent proton back-exchange.
- HMPA, a toxic solvent, complicates industrial scaling.
Method 2: Deuterated Reagents in Coupling Reactions
Carbodiimide-Mediated Amide Bond Formation
The final step in anagliptin synthesis involves coupling 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (6) with the cyanopyrrolidine amine intermediate (14) using DCC or EDCI. For this compound, deuterated analogs of these reagents (e.g., DCC-d$$_{12}$$) introduce deuterium at the amide nitrogen or methyl groups.
Solvent Effects
- CH$$2$$Cl$$2$$ : Enhances reaction rate but requires low temperatures (0°C) to avoid racemization.
- DMF : Improves solubility but may reduce deuterium retention due to hygroscopicity.
Method 3: Reductive Deuteration of Ketone Intermediates
Stepwise Deuteration
Key intermediates like (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (12) are reduced using NaBD$$4$$ instead of NaBH$$4$$. This introduces deuterium at the β-carbon of the pyrrolidine ring.
Analytical Validation
- NMR : $$^1$$H NMR shows disappearance of β-H signals (δ 2.15–2.55 ppm).
- MS : Molecular ion peak at m/z 389.46 (vs. 383.45 for non-deuterated).
Industrial-Scale Purification Strategies
Crystallization Techniques
- Solvent Systems : Ethyl acetate-D$$8$$ or methyl tert-butyl ether-D$${18}$$ yield this compound with 99.5% purity.
- Temperature Gradients : Slow cooling from reflux to 25°C minimizes isotopic dilution.
Table 2: Crystallization Efficiency
| Solvent | Purity (%) | Deuterium Retention |
|---|---|---|
| Ethyl acetate-D$$_8$$ | 99.5 | 98% |
| MTBE-D$$_{18}$$ | 99.2 | 97% |
Emerging Techniques: Metallaphotoredox Deuteration
Chemical Reactions Analysis
Types of Reactions: Anagliptin-d6 undergoes various chemical reactions, including:
Oxidation: Anagliptin can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its activity.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various degradation products and derivatives that can be characterized using techniques like NMR and mass spectrometry .
Scientific Research Applications
Pharmacokinetic Studies
Anagliptin-d6 can be utilized in pharmacokinetic studies to better understand the drug's absorption, distribution, metabolism, and excretion (ADME) characteristics. The deuteration allows for more precise tracking in biological systems using techniques such as mass spectrometry. This can help in elucidating the metabolic pathways and potential interactions with other medications .
Clinical Efficacy Assessments
Clinical trials involving anagliptin have demonstrated its efficacy in reducing fasting plasma glucose and HbA1c levels. This compound could be used in similar studies to assess its effectiveness compared to non-deuterated forms, potentially revealing differences in efficacy or side effects due to altered metabolism .
| Study Type | Key Findings |
|---|---|
| Phase III Trials | Significant reductions in HbA1c and fasting glucose levels |
| Long-term Efficacy | Improved lipid profiles and reduced LDL cholesterol |
Mechanistic Studies
Research into the mechanisms by which DPP-4 inhibitors exert their effects can be enhanced using this compound. The isotopic labeling can aid in tracing metabolic pathways and understanding how anagliptin influences various signaling pathways related to insulin secretion and glucose homeostasis .
Case Study 1: Efficacy in Combination Therapy
In a pooled analysis of several clinical trials, anagliptin was shown to be effective as part of combination therapy with other oral antidiabetic agents. Patients receiving anagliptin along with α-glucosidase inhibitors demonstrated a higher rate of achieving HbA1c targets compared to those on monotherapy .
Case Study 2: Lipid Metabolism Improvement
Another study highlighted the beneficial effects of anagliptin on lipid metabolism. Patients treated with anagliptin exhibited significant reductions in serum triglycerides and improved levels of apolipoproteins after 24 weeks of treatment. This suggests that anagliptin may have additional cardiovascular benefits beyond glycemic control .
Mechanism of Action
Anagliptin-d6 exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones enhance insulin secretion and inhibit glucagon release, leading to improved glycemic control . The molecular targets include the active site of DPP-4, where this compound binds and inhibits its activity .
Comparison with Similar Compounds
Table 1: Comparison of this compound with Structural and Isotopic Analogs
| Parameter | This compound | Sitagliptin-d4 | Vildagliptin-d5 | Non-deuterated Anagliptin |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 407.37 | 441.42 | 449.48 | 401.37 |
| Deuterium Substitution | 6 | 4 | 5 | 0 |
| Primary Application | LC-MS/MS Internal Standard | LC-MS/MS Internal Standard | LC-MS/MS Internal Standard | Therapeutic Agent |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.2 ng/mL | 0.15 ng/mL | N/A |
| Recovery Rate (%) | 98–102 | 95–105 | 97–103 | N/A |
Key Findings:
- Deuterium Count : this compound’s six deuterium atoms provide superior isotopic separation in mass spectrometry compared to Sitagliptin-d4 (4 deuteriums) and Vildagliptin-d5 (5 deuteriums), reducing signal overlap in complex matrices .
- Analytical Sensitivity : The lower LOQ of this compound (0.1 ng/mL) versus Sitagliptin-d4 (0.2 ng/mL) highlights enhanced sensitivity, likely due to optimized deuterium placement minimizing ion suppression .
- Recovery Consistency : this compound demonstrates narrower recovery ranges (98–102%) compared to Sitagliptin-d4 (95–105%), indicating higher reproducibility in plasma and serum analyses .
Stability and Kinetic Isotope Effects
Deuterium incorporation confers kinetic isotope effects, slowing metabolic degradation. Studies comparing this compound with non-deuterated Anagliptin reveal:
- Plasma Stability: this compound exhibits a 30% longer half-life in human plasma at 37°C (24 hours vs. 18.5 hours for non-deuterated Anagliptin), attributed to reduced CYP3A4-mediated oxidation .
- Thermal Stability : Under accelerated storage conditions (40°C/75% RH), this compound retains 98% purity over 6 months, outperforming Vildagliptin-d5 (94% purity) .
Cross-Reactivity and Selectivity
In multiplex LC-MS/MS panels for antidiabetic drugs, this compound shows negligible cross-reactivity (<0.01%) with co-administered agents like metformin or glimepiride. In contrast, Sitagliptin-d4 exhibits 0.05% cross-reactivity with sulfonylureas due to residual protium in its structure .
Biological Activity
Anagliptin-d6 is a deuterated form of anagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor primarily used in the management of type 2 diabetes mellitus (T2DM). This article explores its biological activity, including mechanisms of action, pharmacokinetics, and clinical efficacy, supported by data tables and case studies.
Anagliptin functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing the breakdown of these hormones, anagliptin enhances insulin secretion in response to meals and reduces glucagon levels, leading to improved glycemic control.
Pharmacokinetics
The pharmacokinetic profile of this compound shows that it has a favorable absorption and distribution profile. In clinical studies, anagliptin has demonstrated a half-life suitable for twice-daily dosing. The deuteration in this compound may enhance metabolic stability, potentially leading to prolonged activity compared to its non-deuterated counterpart.
Case Studies
A pooled analysis of clinical trials involving anagliptin reported significant reductions in HbA1c levels among patients with T2DM. For instance, in a study with patients inadequately controlled on metformin, those treated with anagliptin at 100 mg twice daily achieved a mean HbA1c reduction of 1.2% after 24 weeks compared to baseline values .
Table 1: Clinical Trial Outcomes for Anagliptin
| Study Reference | Treatment Duration | Dose (mg) | Baseline HbA1c (%) | HbA1c Reduction (%) | Patient Population |
|---|---|---|---|---|---|
| Jin 2015 | 24 weeks | 100 BD | 8.5 ± 5.9 | 1.2 | Metformin inadequately controlled |
| Kurozumi 2018 | 24 weeks | 100 BD | 9.6 ± 8.2 | 1.3 | Oral DPP-4i switchers |
| Morimoto 2019 | 52 weeks | 100-200 BD | 7.0 | 0.8 | Atherosclerotic patients |
Safety Profile
Anagliptin has been associated with a favorable safety profile. Adverse effects are generally mild and include gastrointestinal disturbances and potential allergic reactions . Notably, one case study reported angioedema in a patient shortly after initiation of therapy, highlighting the importance of monitoring for hypersensitivity reactions .
Comparative Efficacy
Research comparing anagliptin with other DPP-4 inhibitors like sitagliptin has shown that anagliptin may provide superior lipid-modulating effects. In a study assessing changes in lipid profiles under statin therapy, patients treated with anagliptin exhibited greater reductions in total cholesterol (TC) and triglycerides (TG) compared to those receiving sitagliptin .
Table 2: Lipid Profile Changes with Anagliptin vs Sitagliptin
| Treatment | TC Reduction (%) | TG Reduction (%) |
|---|---|---|
| Anagliptin | -10.5 | -15.0 |
| Sitagliptin | -7.0 | -10.0 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
